1,3-Dimethyl-5-iodopyrazole
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Overview
Description
1,3-Dimethyl-5-iodopyrazole is an organic compound with the molecular formula C5H7IN2 and a molecular weight of 222.03 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
A structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in alcohol metabolism and mycobacterial cell wall biosynthesis, respectively .
Mode of Action
It is known that pyrazoles, in general, can exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets, leading to changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biological processes, including antileishmanial and antimalarial activities
Preparation Methods
The synthesis of 1,3-Dimethyl-5-iodopyrazole typically involves the iodination of 1,3-dimethylpyrazole. One common method includes the reaction of 1,3-dimethylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1,3-Dimethyl-5-iodopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
1,3-Dimethyl-5-iodopyrazole can be compared with other pyrazole derivatives such as:
1,3-Dimethylpyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodopyrazole: Lacks the methyl groups, which can affect its solubility and reactivity.
3,5-Dimethylpyrazole: Lacks the iodine atom, similar to 1,3-dimethylpyrazole, but has different substitution patterns affecting its chemical behavior.
The presence of both methyl groups and the iodine atom in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
5-iodo-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXAZEZTTPOFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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